molecular formula C4H10N2 B111639 [(E)-2-Aminoethenyl]dimethylamine CAS No. 1314992-35-2

[(E)-2-Aminoethenyl]dimethylamine

Cat. No. B111639
CAS RN: 1314992-35-2
M. Wt: 86.14 g/mol
InChI Key: ZOKQZNQOBOLHCA-ONEGZZNKSA-N
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Description

[(E)-2-Aminoethenyl]dimethylamine is a chemical compound with the molecular formula C4H10N2. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of amines, such as [(E)-2-Aminoethenyl]dimethylamine, can be achieved through various methods. One common method involves the reaction of alcohols and ammonia at elevated temperatures and high pressure .


Molecular Structure Analysis

The molecular structure of [(E)-2-Aminoethenyl]dimethylamine consists of a nitrogen atom with two methyl substituents and one hydrogen . Dimethylamine is a weak base and the pKa of the ammonium CH3-NH+2-CH3 is 10.73, a value above methylamine (10.64) and trimethylamine (9.79) .


Chemical Reactions Analysis

Dimethylamine, a component of [(E)-2-Aminoethenyl]dimethylamine, undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution or base-catalyzed elimination reactions . It can also react with acids to form salts .


Physical And Chemical Properties Analysis

Amines, including [(E)-2-Aminoethenyl]dimethylamine, have unique physical properties such as solubility and boiling points . They are also known for their distinctive odors, with simple amines smelling very much like ammonia .

Mechanism of Action

Target of Action

The primary target of [(E)-2-Aminoethenyl]dimethylamine is believed to be the H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion.

Mode of Action

[(E)-2-Aminoethenyl]dimethylamine interacts with its targets through a process of antagonism . This means that the compound binds to the H1 histamine receptors, thereby preventing histamine from exerting its effects. This interaction results in a reduction of disturbances to equilibrium .

Biochemical Pathways

The compound’s interaction with H1 histamine receptors affects the histaminergic pathways . These pathways are involved in various physiological processes, including the regulation of sleep, appetite, and cognitive functions. The antagonism of H1 receptors by [(E)-2-Aminoethenyl]dimethylamine can lead to changes in these processes.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.

Result of Action

The molecular and cellular effects of [(E)-2-Aminoethenyl]dimethylamine’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 histamine receptors, the compound can help alleviate symptoms associated with excessive histamine activity, such as allergies or motion sickness.

Future Directions

Research on amines, including [(E)-2-Aminoethenyl]dimethylamine, continues to evolve. For instance, recent studies have highlighted the role of dimethylamine in stabilizing iodic acid particles, which has implications for understanding marine new particle formation . Another area of interest is the role of glutamine, an amino acid, in cell metabolism, which could have implications for understanding diseases like cancer .

properties

IUPAC Name

(E)-N',N'-dimethylethene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKQZNQOBOLHCA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-2-Aminoethenyl]dimethylamine

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